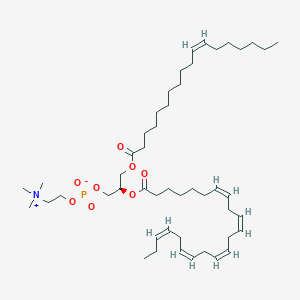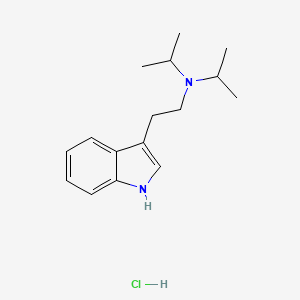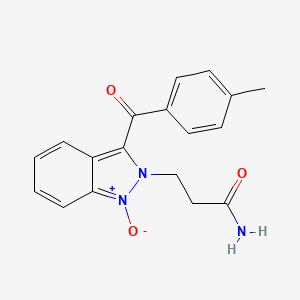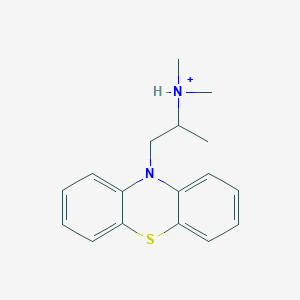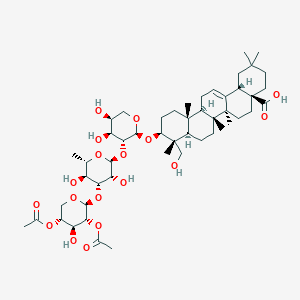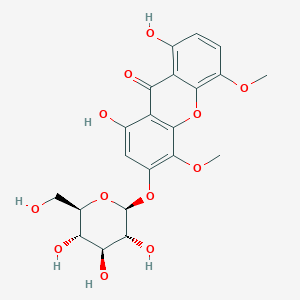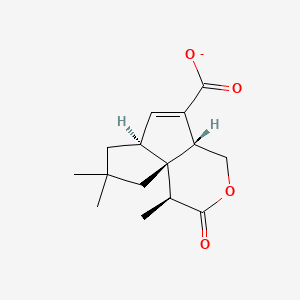
pentalenolactone D(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentalenolactone D(1-) is a monocarboxylic acid anion that is the conjugate base of pentalenolactone D, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a pentalenolactone D.
Applications De Recherche Scientifique
Biosynthesis and Enzymatic Studies
Biosynthetic Pathways : Pentalenolactone D plays a role in the biosynthesis of various sesquiterpenoid antibiotics. Studies have shown the involvement of specific enzymes in converting precursor substances to pentalenolactone D and other related compounds (Seo et al., 2011).
Enzymatic Inhibition and Cell Metabolism : Pentalenolactone D acts as an inhibitor of glyceraldehyde-3-phosphate dehydrogenase, influencing glucose metabolism in various eukaryotic cells. This inhibition impacts glycolysis and gluconeogenesis in cells (Duszenko et al., 1982).
Pharmacological and Biological Effects
Inhibition of Cell Proliferation : Pentalenolactone has been studied for its effect on inhibiting vascular smooth muscle cell proliferation, mediated by interference in the ERK1/2 cascade, a signaling pathway important in cell growth (Ikeda et al., 2001).
Sensitization to Hyperthermia : In certain contexts, pentalenolactone has been observed to sensitize cells to hyperthermia, particularly in conditions where ATP synthesis is compromised, such as hypoxia (Nagle et al., 1985).
Chemical Synthesis and Analysis
Synthetic Approaches : Research has been conducted on the synthesis of pentalenolactone D and related compounds, exploring methods like enantiospecific synthesis from natural products like glucose (Pellegrinet & Spanevello, 1997).
Biochemical Characterization : The biochemical properties of enzymes involved in the biosynthesis of pentalenolactone, such as PtlF, a short-chain dehydrogenase, have been studied to understand their role in the biosynthetic pathway (You et al., 2007).
Propriétés
Nom du produit |
pentalenolactone D(1-) |
|---|---|
Formule moléculaire |
C15H19O4- |
Poids moléculaire |
263.31 g/mol |
Nom IUPAC |
(1S,4aR,6aS,9aR)-1,8,8-trimethyl-2-oxo-1,4,4a,6a,7,9-hexahydropentaleno[1,6a-c]pyran-5-carboxylate |
InChI |
InChI=1S/C15H20O4/c1-8-13(18)19-6-11-10(12(16)17)4-9-5-14(2,3)7-15(8,9)11/h4,8-9,11H,5-7H2,1-3H3,(H,16,17)/p-1/t8-,9-,11+,15-/m1/s1 |
Clé InChI |
MRLXXQBBRNRWDA-LIEMUPCESA-M |
SMILES isomérique |
C[C@@H]1C(=O)OC[C@@H]2[C@]13CC(C[C@H]3C=C2C(=O)[O-])(C)C |
SMILES canonique |
CC1C(=O)OCC2C13CC(CC3C=C2C(=O)[O-])(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E)-[(3-bromophenyl)(3-hydroxyphenyl)methylidene]amino]thiourea](/img/structure/B1265260.png)
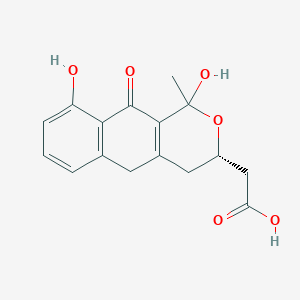
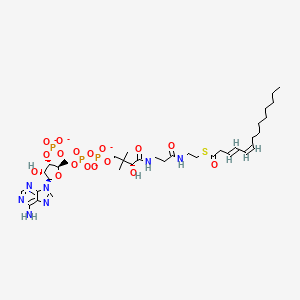
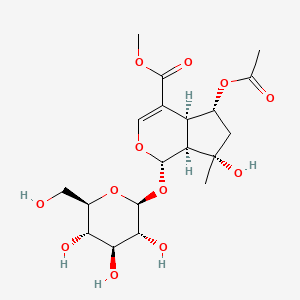
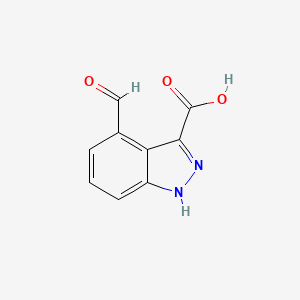
![Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)-2-propenoate](/img/structure/B1265270.png)
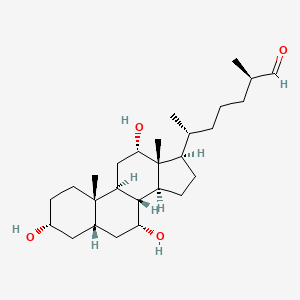
![1-(14-Methyl-pentadecanyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1265272.png)
